molecular formula C9H7N3O2 B2825805 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid CAS No. 954580-80-4

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2825805
CAS No.: 954580-80-4
M. Wt: 189.174
InChI Key: VOVAQGOCBYJSHC-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid is a high-value heterocyclic building block with the molecular formula C9H7N3O2 . This compound is of significant interest in medicinal chemistry for the development of novel pharmacophores, particularly given the established role of pyridine-3-carboxylic acid (nicotinic acid) derivatives as versatile scaffolds in drug discovery . Recent scientific research highlights the potential of such structures in the design of dual-acting therapeutic agents, for instance, targeting both anti-inflammatory and anti-hyperglycemic pathways . The molecular architecture, which incorporates both imidazole and pyridine rings, is often associated with diverse biological activities and enzyme inhibition potential, making it a crucial intermediate in synthetic chemistry programs . Researchers can utilize this compound to synthesize novel nicotinate and nicotinamide derivatives via coupling reactions, such as the Steglich esterification and amidation, to create libraries of compounds for biological screening . The compound is readily available for order in high purity grades (typically 90% to 95%) from multiple suppliers, with options for quantities ranging from 50 mg to 10 g . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-imidazol-1-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-11-8(7)12-5-4-10-6-12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAQGOCBYJSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954580-80-4
Record name 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imidazole or pyridine rings.

    Substitution: Both the imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interfere with DNA synthesis and cell division by inhibiting specific enzymes involved in these processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid but differ in substitution patterns, core heterocycles, or functional groups. Key differences and implications are summarized below.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight CAS Number Key Features/Implications
This compound Pyridine 2-imidazole, 3-carboxylic acid C9H7N3O2 189.17 g/mol 2940-23-0 Base structure; balanced polarity
6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride Pyridine 6-imidazole, 3-carboxylic acid, HCl salt C9H8ClN3O2 225.63 g/mol EN300-817898* Altered regiochemistry; enhanced solubility via salt
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid Dihydropyridine 3-propyl-imidazole, 2-oxo, 3-carboxylic acid C12H13N3O3 247.25 g/mol 1280711-49-0 Flexible linker; reduced aromaticity
2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride Pyridine 2-methylpyrazole, dihydrochloride salt C10H12Cl2N3O2 292.56 g/mol 1955498-69-7 Pyrazole substitution; high solubility
6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid Pyridazine 6-imidazole, 3-carboxylic acid C8H6N4O2 190.16 g/mol EN300-61898* Pyridazine core; altered electronic profile

*CAS numbers marked with an asterisk are vendor-specific identifiers.

Positional Isomerism: 2- vs. 6-Imidazole Substitution

  • Its electronic effects stabilize the pyridine ring’s electron-deficient nature .
  • 6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride : The 6-position imidazole reduces steric clash, improving accessibility for intermolecular interactions. The hydrochloride salt increases aqueous solubility, making it preferable for biological assays .

Core Heterocycle Modifications

  • Pyridazine Analogue (6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid) : Replacing pyridine with pyridazine introduces two adjacent nitrogen atoms, enhancing electron-withdrawing effects and altering dipole moments. This modification could improve binding to metal ions or polar targets .

Functional Group Variations

  • Pyrazole vs. Imidazole (2-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid dihydrochloride) : Pyrazole lacks the imidazole’s second nitrogen, reducing hydrogen-bonding capacity. Methylation at the 1-position further sterically shields the heterocycle, impacting pharmacophore design .
  • Salt Forms: Hydrochloride or dihydrochloride salts (e.g., in and ) improve solubility but may alter crystallization behavior, as noted in SHELX-based crystallographic studies .

Biological Activity

2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid (commonly referred to as IPCA) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of IPCA, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

IPCA features a pyridine ring substituted with an imidazole group and a carboxylic acid moiety, contributing to its chemical reactivity and biological interactions. The presence of both heterocycles enhances its ability to interact with various biological targets.

Inhibition of Protein Geranylgeranylation

Research indicates that IPCA derivatives, particularly those modified at the C6 position of the imidazo[1,2-a]pyridine ring, exhibit significant inhibitory activity against Rab geranylgeranyl transferase (RGGT). This enzyme is crucial for the prenylation of small GTPases, which are involved in cell signaling pathways related to cancer progression. In vitro studies have shown that certain derivatives disrupt Rab11A prenylation in HeLa cells, leading to decreased cell viability. The most active compounds demonstrated half-maximal inhibitory concentration (IC50) values below 150 μM, indicating potent cytotoxic effects .

Cytotoxicity Studies

A series of cytotoxicity assays were performed using human cervical carcinoma HeLa cells to evaluate the efficacy of IPCA derivatives. The results are summarized in Table 1 below:

CompoundIC50 (μM)Activity Description
1a< 150Highly cytotoxic
1b25Active RGGT inhibitor
1c100Moderate activity
1d> 735Negligible effects
1e< 150Highly cytotoxic

Table 1: Cytotoxic activity of novel IPCA derivatives against HeLa cells.

The structure-activity relationship (SAR) analysis revealed that modifications at the C6 position significantly influence the biological activity, with specific substituents enhancing the inhibitory effects on RGGT and overall cytotoxicity .

Case Studies on Anticancer Activity

In a notable study, a library of twelve novel phosphonocarboxylate derivatives based on IPCA was synthesized. These compounds were screened for their ability to inhibit RGGT and exhibited varying degrees of cytotoxicity against HeLa cells. The most promising candidates were identified for further development as potential anticancer agents .

Another research effort focused on the synthesis and evaluation of imidazole-containing compounds for their anticancer properties. The findings suggested that compounds similar to IPCA could effectively induce apoptosis in various cancer cell lines, including MDA-MB-231 and HepG2 cells. These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM in these assays, highlighting their potential as effective anticancer agents .

Broader Biological Activities

Beyond anticancer properties, IPCA and its derivatives have been investigated for other pharmacological activities:

  • Antimicrobial Activity: Some studies have reported that imidazole-pyridine derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Research indicates that certain modifications to the imidazole or pyridine rings can enhance anti-inflammatory activities, making these compounds candidates for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)pyridine-3-carboxylic acid?

A common method involves condensation reactions between pyridine derivatives and imidazole precursors. For example, refluxing 3-carboxypyridine derivatives with imidazole in the presence of sodium acetate and acetic acid can yield the target compound. Reaction optimization may require adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (3–5 hours). Post-synthesis purification often involves recrystallization from polar solvents like DMF/acetic acid mixtures .

Q. How is structural confirmation of this compound achieved?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, especially for small molecules. Complementary techniques include:

  • NMR spectroscopy : To verify proton environments (e.g., imidazole C-H protons at δ 7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • FT-IR : To confirm carboxylic acid (-COOH) and aromatic C-N stretches .

Q. What purification strategies are effective for this compound?

Recrystallization using mixed solvents (e.g., DMF/acetic acid) is preferred due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acidic mobile phase) may be employed .

Q. How can researchers distinguish between tautomeric forms of the imidazole moiety?

Q. What mechanistic hypotheses exist for the biological activity of this compound?

Structural analogs (e.g., imazapyr) act as acetolactate synthase (ALS) inhibitors in plants, disrupting branched-chain amino acid biosynthesis. For this compound, potential mechanisms include:

  • Metal chelation via the imidazole nitrogen and carboxylic acid groups.
  • Enzyme inhibition through competitive binding at active sites (e.g., kinases or oxidoreductases).
  • pH-dependent interactions due to the carboxylic acid’s ionization state .

Q. How can environmental fate studies be designed for this compound?

  • Leaching potential : Use soil column experiments with carbon sorbents to assess mobility (e.g., mimicking rice paddy conditions).
  • Degradation pathways : Conduct LC-MS/MS analyses to identify photolytic or microbial degradation products. Imidazole ring stability under UV light and aerobic/anaerobic conditions should be prioritized .

Q. How can contradictory bioactivity data across studies be resolved?

  • Batch variability : Verify purity via HPLC and elemental analysis.
  • Assay conditions : Control pH (carboxylic acid’s pKa ~4.5) and ionic strength, which affect solubility and binding.
  • Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities .

Q. What computational approaches predict its interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina can model binding to ALS or human kinases (e.g., EGFR).
  • MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over time.
  • QSAR models : Correlate substituent effects (e.g., pyridine methylation) with herbicidal or pharmacological activity .

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